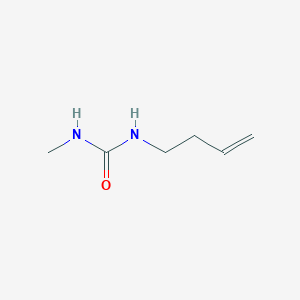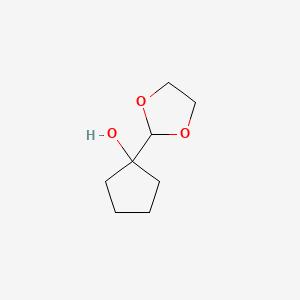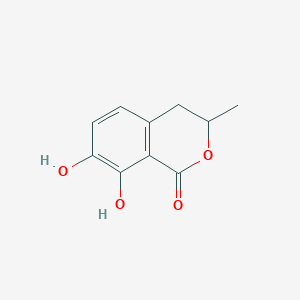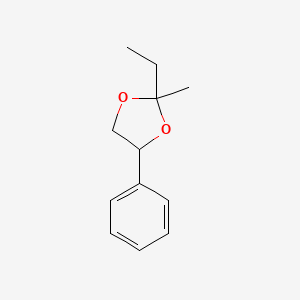
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is a unique organophosphorus compound This compound is characterized by its distinct structure, which includes a phenyl group, a hydroxy group, and a dihydroisophosphindol-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one typically involves the reaction of phenylphosphine oxide with suitable reagents under controlled conditions. One common method involves the cyclization of phenylphosphine oxide derivatives in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different reduced phosphorus-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-phenyl-2,3-dihydro-1H-indole: Similar structure but lacks the phosphorus atom.
Phenylphosphine oxide: Contains the phosphorus atom but lacks the hydroxy and dihydroisophosphindol-2-one structure.
2-Hydroxy-1-phenyl-2,3-dihydro-1H-isoindole: Similar structure but with different ring systems.
Uniqueness
2-Hydroxy-1-phenyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is unique due to the presence of both a hydroxy group and a phosphorus-containing dihydroisophosphindol-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
| 116381-71-6 | |
Fórmula molecular |
C14H13O2P |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
2-hydroxy-1-phenyl-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C14H13O2P/c15-17(16)10-12-8-4-5-9-13(12)14(17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,15,16) |
Clave InChI |
KYDBIODSEVYFSY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(P1(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)

![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)


